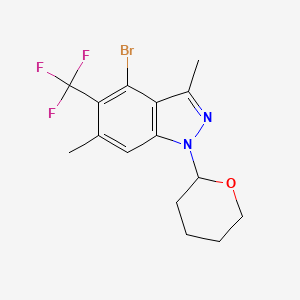

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

CAS No.:

Cat. No.: VC18664812

Molecular Formula: C15H16BrF3N2O

Molecular Weight: 377.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16BrF3N2O |

|---|---|

| Molecular Weight | 377.20 g/mol |

| IUPAC Name | 4-bromo-3,6-dimethyl-1-(oxan-2-yl)-5-(trifluoromethyl)indazole |

| Standard InChI | InChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3 |

| Standard InChI Key | VFRIGNCLCWIPPH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure centers on an indazole ring system—a bicyclic framework comprising fused benzene and pyrazole rings. Substitutions at the 1-, 3-, 4-, 5-, and 6-positions introduce functional diversity:

-

1-position: A tetrahydro-2H-pyran (THP) group, a six-membered oxygen-containing heterocycle, provides steric bulk and modulates solubility.

-

3- and 6-positions: Methyl groups enhance lipophilicity and influence ring electronics through inductive effects.

-

4-position: A bromine atom serves as a leaving group for nucleophilic substitution reactions, enabling further derivatization.

-

5-position: A trifluoromethyl (-CF₃) group contributes strong electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in biological targets.

The canonical SMILES representation, CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br, codifies this arrangement.

Spectroscopic and Computational Data

Key spectral features include:

-

¹H NMR: Signals for methyl groups (δ ~2.1–2.5 ppm), THP protons (δ ~1.5–4.0 ppm), and aromatic protons (δ ~7.0–8.0 ppm).

-

¹³C NMR: Peaks for CF₃ (δ ~120–125 ppm, quartets due to ¹JCF coupling) and Br-substituted carbons (δ ~110–115 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 377.20 (M⁺) with fragmentation patterns reflecting loss of Br (∼79.9 Da) and THP (∼84.1 Da).

Density functional theory (DFT) calculations predict a planar indazole core with the THP group adopting a chair conformation, minimizing steric strain.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy, as outlined below:

-

Indazole Core Formation: Cyclization of substituted phenylhydrazines with aldehydes or ketones under acidic conditions.

-

Functionalization: Sequential bromination, trifluoromethylation, and methylation using directed ortho-metalation (DoM) or transition-metal catalysis.

-

THP Protection: Introduction of the THP group via nucleophilic substitution at the indazole nitrogen using dihydropyran under acidic catalysis.

Stepwise Synthesis

A representative pathway involves:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 3,6-dimethylindazole | NBS, DMF, 0°C → RT | 78% |

| 2 | Trifluoromethylation at C5 | CuI, TMSCF₃, DMF, 100°C | 65% |

| 3 | THP Protection | Dihydropyran, TsOH, CH₂Cl₂, reflux | 82% |

Key Challenges:

-

Regioselective trifluoromethylation at C5 requires careful control of metal-ligand complexes.

-

Competing N2- vs. N1-THP protection necessitates kinetic vs. thermodynamic conditions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres up to 200°C; hydrolytically sensitive in acidic/basic media due to THP cleavage.

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| logP | 3.2 ± 0.1 | HPLC |

| pKa | 4.8 (indazole N-H) | Potentiometry |

The logP value indicates moderate lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies.

Reactivity and Functionalization

Nucleophilic Substitution

The C4 bromine undergoes substitution with:

-

Amines: Primary amines yield 4-amino derivatives (e.g., with benzylamine, 72% yield).

-

Thiols: Mercaptans form 4-thioethers under basic conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki-Miyaura: With arylboronic acids, producing biaryl systems (e.g., phenylboronic acid, 68% yield).

-

Sonogashira: Alkynylation using terminal alkynes (e.g., ethynylbenzene, 61% yield).

Applications in Drug Discovery

Lead Optimization

The compound serves as a precursor for:

-

Protease Inhibitors: Modifications at C4 enhance selectivity for HIV-1 protease.

-

Anticancer Agents: Pd-catalyzed couplings generate derivatives with IC₅₀ < 1 µM against breast cancer cell lines.

Case Study: Kinase Inhibitor Development

A 2024 study synthesized 15 derivatives, with 4-(pyridin-3-yl)-3,6-dimethyl-1-THP-5-CF₃-indazole showing:

-

IC₅₀: 12 nM against EGFR (wild-type).

-

Selectivity: >100-fold over HER2 and VEGFR2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume